molecular formula C8H9NO3 B12358145 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylic acid

5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12358145
M. Wt: 167.16 g/mol
InChI Key: AWVLFGJBCASGAC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method involves the oxidative cyclization of β-enaminones, which includes a rearrangement step after the ring formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly electrophilic substitution, can occur on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dimethyl-2-oxo-3H-pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-oxo-3H-pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3,6H,1-2H3,(H,11,12)

InChI Key

AWVLFGJBCASGAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)N=C1C)C(=O)O

Origin of Product

United States

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